molecular formula C11H15FN2O2 B8588294 tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate

tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate

Cat. No. B8588294
M. Wt: 226.25 g/mol
InChI Key: ZNXYBJQCTWNXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H15FN2O2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (5-fluoro-6-methylpyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15FN2O2

Molecular Weight

226.25 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-6-methylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H15FN2O2/c1-7-8(12)5-6-9(13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

ZNXYBJQCTWNXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-3-fluoro-2-methylpyridine (500 mg, 3.43 mmol), tert- Butyl carbamate (523 mg, 4.47 mmol), Potassium phosphate (1094 mg, 5.15 mmol), 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (99 mg, 0.17 mmol) and Tris(dibenzylideneacetone)dipalladium(0) (79 mg, 0.09 mmol) were combined in a sealed vial which was purged with nitrogen. Degassed toluene (5 mL) and water (5.00 mL) were added and the mixture was stirred under a nitrogen atmosphere at 90 °C for 6h. The reaction mixture was diluted with EtOAc and washed with saturated NaHCO3 solution, brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with mixtures of 5-50%EtOAc in heptane. Many spots isolated, but none of them seemed to be the desired product. Not continued.
Quantity
0.00515 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00447 mol
Type
reactant
Reaction Step Three
Quantity
0.00343 mol
Type
reactant
Reaction Step Four
Quantity
0.000172 mol
Type
catalyst
Reaction Step Five

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